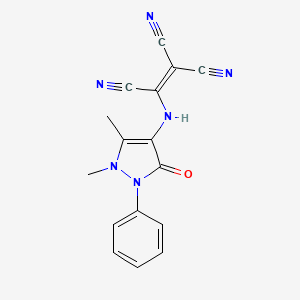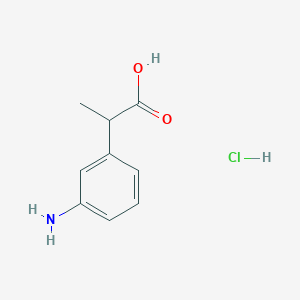
2-(3-Aminophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Aminophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 102879-44-7 . It has a molecular weight of 201.65 and is typically in solid form . The compound is also known as "3-(3-aminophenyl)propanoic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2.ClH/c10-8-3-1-2-7 (6-8)4-5-9 (11)12;/h1-3,6H,4-5,10H2, (H,11,12);1H . This indicates the presence of a chlorine atom (Cl), a carboxylic acid group (-COOH), and an amine group (-NH2) in the molecule.
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 201.65 . The InChI key is QBOBODDISCLHPG-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Phloretic Acid as a Renewable Building Block
Phloretic acid, structurally related to the compound of interest, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol. This approach has potential applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, indicating a sustainable path toward bio-based polymers (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
Research on N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties demonstrated significant antimicrobial and antifungal activities. This study highlights the potential of these compounds in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Enantioselective Synthesis Using Yeast Reductase
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, utilizing Saccharomyces cerevisiae reductase, showcases the use of microbial enzymes for achieving high enantioselectivity in synthesizing pharmaceutical intermediates (Y. Choi et al., 2010).
Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols
A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity provides insights into developing novel drugs for organ transplantation. This research underlines the importance of the structural configuration and substituents in determining the compounds' potency (M. Kiuchi et al., 2000).
Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modified with Amines
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showcases applications in creating polymers with enhanced thermal stability and promising antibacterial and antifungal activities. This indicates the potential for medical applications of such modified hydrogels (Hala M. Aly et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
This could result in alterations to cellular processes, potentially influencing health and disease states .
Biochemical Pathways
For instance, propanoic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing health and disease states .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)propanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-(3-aminophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZNQBBNYGASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955556-71-4 |
Source


|
| Record name | 2-(3-aminophenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


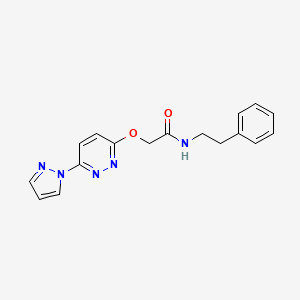


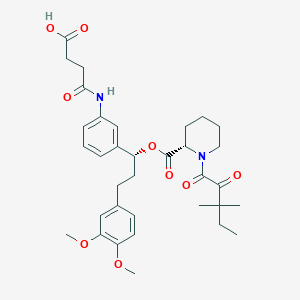

![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)
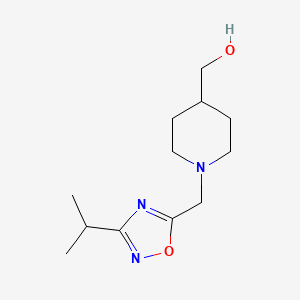
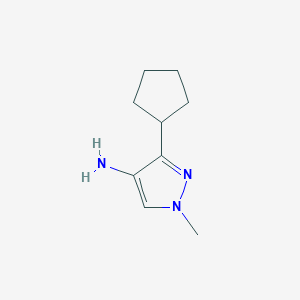

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)
